![molecular formula C12H16OS B1437614 2'-(iso-Butylthio)acetophenone CAS No. 1039841-03-6](/img/structure/B1437614.png)
2'-(iso-Butylthio)acetophenone
Overview
Description
2’-(iso-Butylthio)acetophenone is a derivative of acetophenone . Acetophenone is the simplest aromatic ketone and is a colorless, viscous liquid. It is a precursor to useful resins and fragrances . A simple replacement of the acetyl group with the iso-butyryl fragment in the phenyl ring of acetophenone considerably improved antiphytopathogenic activity .
Scientific Research Applications
Electrocarboxylation in Ionic Liquids
2'-(iso-Butylthio)acetophenone, a derivative of acetophenone, shows relevance in electrochemical studies. Zhao et al. (2014) investigated the electroreduction of acetophenone in dry ionic liquids, demonstrating the formation of dimers and other products under different atmospheres, which could be relevant for understanding the behavior of similar compounds like 2'-(iso-Butylthio)acetophenone in such environments (Zhao et al., 2014).
Bromination Studies
The bromination of acetophenone and related compounds has been studied by Gol'dfarb et al. (1971). This research could provide insights into the chemical behavior and potential modifications of 2'-(iso-Butylthio)acetophenone under similar conditions (Gol'dfarb et al., 1971).
Friedel–Crafts Acylation
A study by Yadav and Bhagat (2005) on the Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone offers insights into the synthesis pathways that might be applicable to 2'-(iso-Butylthio)acetophenone (Yadav & Bhagat, 2005).
Proton Coupled Electron Transfer Pathway
Research by Zhao et al. (2011) on the electrochemical reduction of acetophenone in specific ionic liquids could be extrapolated to understand similar reactions involving 2'-(iso-Butylthio)acetophenone (Zhao et al., 2011).
Synthesis and Pharmacological Evaluation
A study by Zanatta et al. (2010) on the synthesis of certain dithiolethiones from phenolic acetophenones provides a basis for understanding the synthesis and potential applications of related compounds like 2'-(iso-Butylthio)acetophenone (Zanatta et al., 2010).
Transformation to Acetophenone
Research by Xu et al. (2020) on the transformation of ethylbenzene into acetophenone using molecular oxygen presents a method that could potentially be applied to the synthesis or transformation of 2'-(iso-Butylthio)acetophenone (Xu et al., 2020).
Enantioselective Synthesis
A study on the use of a chiral auxiliary for converting acetophenone to optically active tertiary alcohols by Ranu et al. (1991) could provide insights into similar conversions for 2'-(iso-Butylthio)acetophenone (Ranu et al., 1991).
Hydrosilylation of Carbonyl Compounds
Research by Ruddy et al. (2013) on the hydrosilylation of carbonyl compounds, including acetophenone, could be relevant for understanding similar reactions involving 2'-(iso-Butylthio)acetophenone (Ruddy et al., 2013).
Insecticidal Activities of Derivatives
A study by Liu et al. (2005) on the synthesis and insecticidal activities of novel oxime ether pyrethroids derived from acetophenone could shed light on the potential uses of 2'-(iso-Butylthio)acetophenone in similar applications (Liu et al., 2005).
Asymmetric Electrochemical Carboxylation
Zhang et al. (2009) researched the asymmetric electrochemical carboxylation of acetophenone, which might offer insights into the behavior of 2'-(iso-Butylthio)acetophenone in similar processes (Zhang et al., 2009).
properties
IUPAC Name |
1-[2-(2-methylpropylsulfanyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDLIQETMXUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(iso-Butylthio)acetophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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